molecular formula C9H10N2O4 B1608762 4-(Ethylamino)-3-nitrobenzoic acid CAS No. 2788-74-1

4-(Ethylamino)-3-nitrobenzoic acid

Cat. No. B1608762
CAS RN: 2788-74-1
M. Wt: 210.19 g/mol
InChI Key: XPLTXYDVYDWSSO-UHFFFAOYSA-N
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Description

4-(Ethylamino)-3-nitrobenzoic acid, also known as 4-ENABA, is an organic compound with the chemical formula C9H10N2O4. It is an aromatic amide that is widely used in scientific research for a variety of purposes. It is often used as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a biological probe.

Scientific Research Applications

Synthesis of Dabigatran Etexilate

4-(Ethylamino)-3-nitrobenzoic acid serves as a crucial intermediate in the synthesis of Dabigatran Etexilate, an anticoagulant. A synthesis route involves the preparation of 4-methylamino-3-nitrobenzoic acid, which is then used to produce Dabigatran Etexilate through a series of chemical reactions including condensation, hydrogenation, and acylation (Chen Guohua, 2013), (Cheng Huansheng, 2013), (Duan Yumin, 2010).

Anti-Gastric Cancer Activity

The compound's role extends to anti-cancer research. A new heterocyclic compound designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material exhibited significant in vitro anti-cancer activity against human gastric cancer cell lines (L.-Z. Liu et al., 2019).

Spectroscopic Identification and Structural Features

Spectroscopic studies of 4-(methylamino)-3-nitrobenzoic acid have provided insights into its structural features and bioactivity, indicating its potential in pharmaceutical applications. The studies reveal the molecular structure, vibrational modes, and bioactive conformations of the molecule (M. Julie et al., 2019).

Supramolecular Structure Studies

Investigations into the crystal structure of derivatives, like 1,3-bis(ethylamino)-2-nitrobenzene and related compounds, provide valuable data for understanding the physical properties of polymers made from these derivatives. This research offers insights into intramolecular hydrogen bonds and the behavior of these molecules in different conditions (Christopher P Walczak et al., 2008).

Research in Organic Synthesis

The compound is utilized in the development of new organic synthesis methods, such as the synthesis of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate. These methods demonstrate the compound's versatility in the synthesis of various pharmaceutical intermediates (Fang Qiao-yun, 2012).

Role in Analytical Chemistry

4-(Ethylamino)-3-nitrobenzoic acid is also significant in analytical chemistry. It has been used in stability-indicating assays and in understanding the behavior of bioactive nitro compounds under different conditions (Maria Betânia de Freitas et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, 4-(Ethylamino)benzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-(ethylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-10-7-4-3-6(9(12)13)5-8(7)11(14)15/h3-5,10H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLTXYDVYDWSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182178
Record name N-Ethyl-3-nitro PABA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethylamino)-3-nitrobenzoic acid

CAS RN

2788-74-1
Record name 4-(Ethylamino)-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2788-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-3-nitro PABA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-3-nitro PABA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ETHYL-3-NITRO PABA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2Z4SA9W8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a manner similar to Example 31, 4-fluoro-3-nitrobenzoic acid was treated with ethylamine to give 4-ethylamino-3-nitrobenzoic acid, which was then esterified with anhydrous hydrogen chloride in methanol to give the title compound. 1H-NMR (CDCl3): δ 8.89 (1H, d), 8.28 (1H, br s), 8.06 (1H, dd), 6.87 (1H, d), 3.90 (3H, s), 3.42 (2H, m), 1.40 (3H, t).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SN Narendra Babu, AS Abdul Rahim… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C9H10N2O4, an intramolecular N—H⋯O hydrogen-bond interaction generates an S(6) ring motif. The nitro group is slightly twisted away from its attached …
Number of citations: 2 scripts.iucr.org
SNN Babu, ASA Rahim, S Abd Hamid… - … Section E: Structure …, 2009 - ncbi.nlm.nih.gov
In the title compound, C 9 H 10 N 2 O 4, an intramolecular N—H⋯ O hydrogen-bond interaction generates an S (6) ring motif. The nitro group is slightly twisted away from its attached …
Number of citations: 7 www.ncbi.nlm.nih.gov
J Davoll, DH Laney - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
THE preparation of 1-methyl-2-oxobcnzimidazoline from the readily available 1-isopropenyl-2-oxobenzimidazoline by alkylation followed by acid hydrolysis has been extended to a …
Number of citations: 27 pubs.rsc.org
F Wang, YJ Ren - Journal of the Iranian Chemical Society, 2016 - Springer
… Compound 4-ethylamino-3-nitrobenzoic acid 6 was synthesised by the reaction between 3-nitrobenzoic acid and ethylamine with water as solvent [31]. With dichloromethane as solvent…
Number of citations: 5 link.springer.com
T Sukakul, P Limphoka… - Thai Journal of …, 2018 - he02.tci-thaijo.org
… 4-Ethylamino-3-nitrobenzoic acid and its salt CI Acid Black 131 Pigment Red 83 4-… Pigment Red 64 4-Ethylamino-3-nitrobenzoic acid and its salt CI Acid Black 131 Pigment Red 83 4-…
Number of citations: 6 he02.tci-thaijo.org
HF Chen, MH Dong, YJ Ren, F Wang - Journal of the Iranian Chemical …, 2016 - Springer
A series of fluorinated dabigatran analogs were designed and synthesized. All the target compounds were characterized by 1 H NMR, 13 C NMR, and FT-ICR-MS. The thrombin …
Number of citations: 3 link.springer.com
H Chen, Y Ren - Archiv der Pharmazie, 2015 - Wiley Online Library
Computer‐aided simulation was used to design and synthesize nine novel fluorinated thrombin inhibitor derivatives. These compounds were confirmed by spectral analyses ( 1 H NMR, …
Number of citations: 8 onlinelibrary.wiley.com
BC DIRECTIVE - 2003 - acma.us
►B COUNCIL DIRECTIVE of 27 July 1976 on the approximation of the laws of the Member States relating to cosmetic products (76/7 Page 1 This document is meant purely as a …
Number of citations: 270 www.acma.us

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